N-(6-ethoxy-1,3-benzothiazol-2-yl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-(6-ethoxy-1,3-benzothiazol-2-yl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of benzothiazole and chromene moieties, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 6-ethoxy-1,3-benzothiazole with 5,7-dimethyl-4-oxo-4H-chromene-2-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(6-ethoxy-1,3-benzothiazol-2-yl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole or chromene rings, facilitated by reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol under reflux.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(6-ethoxy-1,3-benzothiazol-2-yl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its chromene moiety.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzothiazole moiety can interact with enzymes or receptors, modulating their activity. The chromene ring may contribute to the compound’s ability to intercalate with DNA or interact with cellular membranes, affecting various biological processes.
Comparison with Similar Compounds
Similar Compounds
- N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methyl-4-nitrobenzamide
- N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-phenoxybenzamide
- N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(2-methylphenyl)acetamide
Uniqueness
N-(6-ethoxy-1,3-benzothiazol-2-yl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide stands out due to its unique combination of benzothiazole and chromene moieties, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C21H18N2O4S |
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Molecular Weight |
394.4 g/mol |
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-5,7-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C21H18N2O4S/c1-4-26-13-5-6-14-18(9-13)28-21(22-14)23-20(25)17-10-15(24)19-12(3)7-11(2)8-16(19)27-17/h5-10H,4H2,1-3H3,(H,22,23,25) |
InChI Key |
WAGDLFUSMNXFPY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=O)C4=C(C=C(C=C4O3)C)C |
Origin of Product |
United States |
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